An In-depth Technical Guide to Sucrose Octabenzoate: Structure, Properties, and Applications
An In-depth Technical Guide to Sucrose Octabenzoate: Structure, Properties, and Applications
Executive Summary
Sucrose Octabenzoate is a fully derivatized ester of sucrose, where all eight hydroxyl groups are replaced by benzoate esters. This modification transforms the hydrophilic sugar into a highly hydrophobic, amorphous, and glassy solid. Its unique physicochemical properties, including excellent compatibility with a wide range of polymers, high thermal stability, and its ability to form clear, glossy films, make it a valuable additive in numerous industrial applications. This guide provides a comprehensive technical overview of its chemical structure, core properties, a representative laboratory synthesis protocol, and its primary applications in coatings, inks, cosmetics, and polymer systems.
Introduction
Sucrose, a common disaccharide, is a versatile and abundant chemical feedstock. Through targeted chemical modification, its properties can be dramatically altered to create high-value industrial materials. Sucrose Octabenzoate (CAS No. 12738-64-6) is a prime example of such a value-added derivative. It is synthesized by the complete esterification of sucrose's eight hydroxyl groups with benzoic acid.[1] The resulting molecule, with the chemical formula C68H54O19, is a large, sterically hindered structure that lacks the hydrogen-bonding capabilities of its parent sugar.[2][3][4] This structural transformation is the source of its utility, converting it from a water-soluble crystal into an organic-soluble, glass-like material used as a plasticizer, film-former, and resin modifier.[5][6] This document serves as a technical resource for researchers and formulation scientists, detailing the fundamental science and practical application of this unique sucrose ester.
Chemical Structure and Stereochemistry
Sucrose octabenzoate is built upon the disaccharide sucrose, which consists of an α-D-glucopyranose unit and a β-D-fructofuranose unit linked by an α(1→2) glycosidic bond. In the formation of sucrose octabenzoate, all eight free hydroxyl groups on the sucrose molecule are converted to benzoate esters.
The complete chemical name is [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[(2S,3S,4R,5R)-3,4-dibenzoyloxy-2,5-bis(benzoyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl benzoate.[2] The large, rigid benzoate groups are appended to the flexible sucrose backbone, creating a molecule with significant steric bulk. This structure prevents efficient crystal packing, leading to its characteristic amorphous, glassy state. The molecule retains the chirality of the original sucrose backbone, making it optically active.[7]
Physicochemical Properties
The functional properties of sucrose octabenzoate are a direct result of its physical and chemical characteristics. It is a stable, non-toxic ester.[8] Key quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 12738-64-6 | [1][4][5] |
| Molecular Formula | C68H54O19 | [2][3][4][9] |
| Molecular Weight | ~1175.14 g/mol | [4] |
| Appearance | Colorless to yellowish glassy granule or white powder.[1][5] | [1][5] |
| Odor | Odorless or slightly characteristic.[1][7] | [1][7] |
| Melting Point | 93-100 °C | [7][10] |
| Density | ~1.299 g/cm³ (at 20 °C) | [7] |
| Solubility | Water: 3 mg/L (at 20 °C)[7]Organic: Soluble in toluene, xylene, ketones, and esters.[1][7] | [1][7] |
| Optical Rotation | [α]23/D +35° (c=1 in chloroform) | [7] |
| Refractive Index | ~1.657 | [7] |
Spectroscopic Profile
Characterization and quality control of sucrose octabenzoate rely on standard spectroscopic techniques. While specific spectra for this exact compound are not widely published, its expected profile can be reliably predicted from its structure.
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by the benzoate groups. Key features include a strong C=O stretching band for the ester carbonyl group around 1720-1740 cm⁻¹, prominent C-O stretching bands, and multiple peaks corresponding to the aromatic rings (C=C and C-H stretching). Critically, the broad O-H stretching band seen in sucrose (around 3200-3500 cm⁻¹) will be absent, confirming complete esterification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum will show a complex pattern of signals. Protons on the benzoate rings will appear in the aromatic region (δ 7.0-8.5 ppm), while the 14 protons of the sucrose backbone will produce a series of overlapping multiplets in the δ 3.5-6.0 ppm range. The integration of the aromatic to aliphatic regions should yield a ratio of approximately 40:14.
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Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak [M]⁺ at m/z ≈ 1174.3. Analysis of adduct ions is common, with predicted values for [M+H]⁺ at m/z 1175.3332 and [M+Na]⁺ at m/z 1197.3151.[2]
Synthesis and Purification Protocol
Sucrose octabenzoate is typically synthesized via the esterification of sucrose with a benzoylating agent. The following protocol describes a representative lab-scale synthesis using the Schotten-Baumann reaction conditions, which are well-suited for this transformation.
Expertise & Rationale:
This method employs benzoyl chloride as the acylating agent and pyridine as both the solvent and the base. Pyridine is an ideal choice because it effectively dissolves the sucrose starting material and acts as a nucleophilic catalyst. More importantly, it serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product. The work-up procedure is designed to remove excess reagents and the pyridinium hydrochloride salt, while the final recrystallization step ensures the isolation of a high-purity product.
Step-by-Step Methodology:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry sucrose (1 equivalent).
-
Dissolution: Add anhydrous pyridine (sufficient to dissolve sucrose, ~10-15 mL per gram of sucrose) to the flask and stir under a nitrogen atmosphere until the sucrose is fully dissolved. Cool the mixture in an ice bath to 0-5 °C.
-
Acylation: Slowly add benzoyl chloride (a slight excess, ~8.5-9 equivalents) dropwise via the dropping funnel over 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours until TLC analysis indicates the consumption of sucrose.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid (~1 M HCl). This will neutralize the excess pyridine and precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral, followed by a wash with cold ethanol to remove residual impurities.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Drying & Characterization: Dry the purified white solid in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (IR, NMR) to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of sucrose octabenzoate.
Industrial Applications
The unique combination of properties derived from its structure makes sucrose octabenzoate a versatile additive in several industries.
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Polymers and Coatings: Its primary role is as a plasticizer and resin modifier.[6] When added to formulations for solid inks, paints, and thermosetting powder coatings, it improves hardness, gloss, and adhesion.[1][7] Its compatibility with polymers like polyvinyl chloride (PVC), polyvinyl acetate (PVAc), and cellulose acetate makes it an effective additive to prevent brittleness and enhance film quality.[5]
-
Cosmetics: In cosmetics, particularly nail polish, lipstick, and other color cosmetics, it functions as a film-forming agent.[7] It imparts high gloss, improves wear resistance and adhesion, and reduces film shrinkage.[1]
-
Inks and Toners: It serves as a pigment carrier in liquid inks, where it helps prevent elution and improves viscosity and dispersion.[1] In thermal printing, it is used as an indispensable component to improve the thermal stability of the recording medium and as a plasticizer for the toner.[1][7]
-
Adhesives: It is used as a tackifier and modifier in adhesive formulations to control viscosity and improve bond strength.[5]
-
Optical Films: Due to its clarity and plasticizing properties, it is used as an additive for optical compensation films in liquid crystal displays (LCDs).[1]
Property-Application Relationship Diagram
Caption: Relationship between properties and applications.
Safety and Handling
Sucrose octabenzoate is generally considered stable and non-toxic.[8] Standard laboratory safety precautions, including the use of safety glasses and gloves, should be observed when handling the powder. It should be stored in a cool, dry place in a well-sealed container to prevent moisture absorption.[1][9]
Conclusion
Sucrose octabenzoate stands out as a highly effective and versatile material derived from a simple, renewable feedstock. Through complete esterification, the properties of sucrose are fundamentally transformed to yield a hydrophobic, amorphous solid with high gloss and excellent polymer compatibility. These characteristics have cemented its role as a key additive in the formulation of advanced coatings, high-performance inks, long-wearing cosmetics, and modified polymer systems. Understanding its core chemistry and structure-property relationships, as detailed in this guide, is essential for leveraging its full potential in new and existing applications.
References
- Wikipedia. (n.d.). Sucrose octaacetate.
- Ferwer. (n.d.). Sucrose Benzoate - Information.
- Wuhan Golden Wing Trade Co., Ltd. (n.d.). Sucrose Benzoate.
- Glycodepot. (n.d.). Sucroseoctabenzoate, CAS:12738-64-6.
- Wikipedia. (n.d.). Sucrose octapropionate.
- ChemicalBook. (n.d.). Sucrose octaacetate(126-14-7) 1H NMR spectrum.
- PubChemLite. (n.d.). Sucrose octabenzoate (C68H54O19).
- National Center for Biotechnology Information. (n.d.). Sucrose octabenzoate | C68H54O19 | CID 25113553. PubChem.
- BOC Sciences. (2023, December 22). Sucrose octabenzoate. SpecialChem.
- ChemicalBook. (n.d.). Sucrose benzoate | 12738-64-6.
- Santa Cruz Biotechnology. (n.d.). Sucrose benzoate | CAS 12738-64-6.
- United States Biological. (n.d.). Sucrose octabenzoate - Data Sheet.
- ChemWhat. (n.d.). Sucrose benzoate CAS#: 12738-64-6.
Sources
- 1. Sucrose Benzoate|12738-64-6/56093-82-4/2425-84-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 2. PubChemLite - Sucrose octabenzoate (C68H54O19) [pubchemlite.lcsb.uni.lu]
- 3. Sucrose octabenzoate | C68H54O19 | CID 25113553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. glycodepot.com [glycodepot.com]
- 6. specialchem.com [specialchem.com]
- 7. Sucrose benzoate | 12738-64-6 [chemicalbook.com]
- 8. ferwer.com [ferwer.com]
- 9. usbio.net [usbio.net]
- 10. chemwhat.com [chemwhat.com]
